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molecular formula C29H30N2O B8294855 9-((4,4-Diphenylbutyl)amino)-1,2,3,4-tetrahydro-1-acridinol CAS No. 104648-39-7

9-((4,4-Diphenylbutyl)amino)-1,2,3,4-tetrahydro-1-acridinol

Cat. No. B8294855
M. Wt: 422.6 g/mol
InChI Key: BLNORRZQXAGKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04754050

Procedure details

In 30 ml of dry THF was dissolved 3.00 g of 3,4-dihydro-9-(4,4-diphenylbutyl)aminoacridin-1(2H)-one and the mechanically stirred solution was cooled in an ice bath under nitrogen atmosphere. To the solution under nitrogen was added 6.48 ml of 1M LiAlH4 in THF. Within 0.5 hour after addition the reaction was complete by TLC. The reaction was neutralized with 1 ml of saturated ammonium chloride solution and the inorganics were filtered off. The filtrate was evaporated to an oil and the oil was triturated with 30 ml of 10:1 ether/acetone to yield 2.22 g of solid, mp 147°-148° C. This sample was combined with a 1.0 g sample of an identical previous run and recrystallized from acetone to yield 2.87 g of powder, mp 146°-148° C.
Quantity
6.48 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
3,4-dihydro-9-(4,4-diphenylbutyl)aminoacridin-1(2H)-one
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH2:8][CH2:9][CH2:10][NH:11][C:12]2[C:13]3[C:18]([N:19]=[C:20]4[C:25]=2[C:24](=[O:26])[CH2:23][CH2:22][CH2:21]4)=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl-].[NH4+]>C1COCC1>[C:27]1([CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:8][CH2:9][CH2:10][NH:11][C:12]2[C:13]3[C:18]([N:19]=[C:20]4[C:25]=2[CH:24]([OH:26])[CH2:23][CH2:22][CH2:21]4)=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
6.48 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
3,4-dihydro-9-(4,4-diphenylbutyl)aminoacridin-1(2H)-one
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCCNC=1C2=CC=CC=C2N=C2CCCC(C12)=O)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mechanically stirred solution was cooled in an ice bath under nitrogen atmosphere
ADDITION
Type
ADDITION
Details
Within 0.5 hour after addition the reaction
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
the inorganics were filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to an oil
CUSTOM
Type
CUSTOM
Details
the oil was triturated with 30 ml of 10:1 ether/acetone

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCCNC=1C2=CC=CC=C2N=C2CCCC(C12)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 g
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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